Tert-butyl hexadecanoate

Organic synthesis Protecting group chemistry Ester hydrolysis kinetics

Tert-butyl hexadecanoate (CAS 16874-90-9, 31158-91-5; also known as tert-butyl palmitate) is a C16 saturated fatty acid ester bearing a sterically hindered tert-butyl group. The compound is categorized as both a hexadecanoate ester and a tert-butyl ester, with molecular formula C₂₀H₄₀O₂ and exact mass 312.302831 g/mol.

Molecular Formula C20H40O2
Molecular Weight 312.5 g/mol
Cat. No. B1209069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl hexadecanoate
Molecular FormulaC20H40O2
Molecular Weight312.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OC(C)(C)C
InChIInChI=1S/C20H40O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(21)22-20(2,3)4/h5-18H2,1-4H3
InChIKeyQESUPNPIYGFLCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl Hexadecanoate (tert-Butyl Palmitate) Technical Procurement Guide: Structure, Identity, and Comparative Positioning


Tert-butyl hexadecanoate (CAS 16874-90-9, 31158-91-5; also known as tert-butyl palmitate) is a C16 saturated fatty acid ester bearing a sterically hindered tert-butyl group. The compound is categorized as both a hexadecanoate ester and a tert-butyl ester, with molecular formula C₂₀H₄₀O₂ and exact mass 312.302831 g/mol [1]. Key physicochemical specifications include: boiling point 148–149 °C (reported at reduced pressure), refractive index nD20 1.428–1.433, and specific gravity 0.862–0.868 [2]. The compound is registered in ChEBI (ID: 131410) and ChEMBL (ID: CHEMBL136691) and appears in GC-MS spectral libraries including the Wiley Registry of Mass Spectral Data [1].

Tert-Butyl Hexadecanoate: Why Methyl or Ethyl Palmitate Cannot Be Substituted in Acid-Labile or Sterically-Demanding Workflows


Substituting methyl or ethyl palmitate for tert-butyl hexadecanoate introduces two fundamental liabilities that compromise method reproducibility and synthetic outcomes. First, the tert-butyl ester hydrolyzes via a distinct acid-catalyzed AAL1 mechanism (alkyl–oxygen cleavage via carbocation intermediate), whereas methyl and ethyl esters undergo AAC2 acyl–oxygen cleavage [1]. This mechanistic divergence enables selective deprotection in orthogonal protection schemes, a capability absent in linear alkyl esters. Second, the bulky tert-butyl group confers significant resistance to enzymatic hydrolysis: fatty acid esters with sterically hindered alcohols are poor substrates for conventional lipases, with t-butyl octanoate requiring specialized lipases for effective cleavage and commercial lipases showing approximately 100-fold lower activity toward bulky t-butyl esters compared to specialized variants [2]. Consequently, procurement of the specific tert-butyl ester is non-negotiable for workflows requiring predictable acid-catalyzed deprotection kinetics or sterically-defined enzymatic reactivity.

Tert-Butyl Hexadecanoate Comparative Performance Evidence: Quantitative Differentiation from Methyl and Ethyl Esters


Acid Hydrolysis Rate: Tert-Butyl Esters vs. Methyl and Ethyl Esters

Tert-butyl esters hydrolyze via an AAL1 mechanism involving unimolecular alkyl–oxygen cleavage with carbocation formation, whereas methyl and ethyl esters follow bimolecular AAC2 acyl–oxygen cleavage [1]. Comparative kinetic measurements on aliphatic dicarboxylic tert-butyl esters demonstrate that the rate constants for tert-butyl esters differ systematically from methyl and ethyl esters, with the tert-butyl group exerting a steric effect consistent with the carbocation stability hypothesis [2].

Organic synthesis Protecting group chemistry Ester hydrolysis kinetics

Enzymatic Hydrolysis Resistance: Lipase Activity Comparison on t-Butyl Esters vs. Conventional Esters

Fatty acid esters with sterically hindered alcohols (t-butyl esters) are exceedingly poor substrates for conventional lipases. Screening of 279 bacterial strains using t-butyl octanoate (TBO) as a model substrate for bulky esters identified Burkholderia sp. YY62 as a t-butyl ester-hydrolyzing strain [1]. Using the activity ratio between TBO and p-nitrophenyl acetate as a measure of preference for bulky esters, the lipase from strain YY62 exhibited approximately 100-fold higher TBO-hydrolyzing activity relative to commercial lipase preparations [1].

Biocatalysis Lipase screening Enzyme substrate specificity

Catalytic t-Butyl Deprotection Yield: Magic Blue-Mediated Cleavage of t-Butyl Esters

The tert-butyl ester moiety, while widely used as a carboxylic acid protecting group, typically requires harsh deprotection conditions (strong Brønsted or Lewis acids, elevated temperatures up to 100–240 °C) [1]. A catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue, MB•+) with triethylsilane enables mild deprotection of t-butyl esters without high temperatures, transition metals, or strong acids/bases, achieving high isolated yields of up to 95% across diverse substrates [1].

Organic synthesis Deprotection methodology Radical cation catalysis

Thermal and Oxidative Stability: Alkyl Palmitate Class Performance Data

Comparative evaluation of alkyl palmitates as oil insulation in transformers assessed methyl-, ethyl-, and isopropyl-palmitates for breakdown voltage, viscosity, density, acidity, water content, and peroxide value (oxidation stability indicator) [1]. All three alkyl palmitates met ASTM D 6871 standard specifications for viscosity, water content, and density; however, breakdown voltage and acidity did not meet the standard, and peroxide values remained substantially higher than mineral oil [1]. Notably, oxidation stability differences within the alkyl palmitate class were observed, with the isopropyl ester exhibiting the lowest peroxide value (best oxidative stability) among the three tested [1].

Dielectric fluids Transformer oil Oxidation stability

GC-MS Amenability and Spectral Library Availability

Tert-butyl hexadecanoate is GC-amenable and has validated mass spectral data deposited in authoritative reference libraries. The compound is included in the Wiley Registry of Mass Spectral Data (12th Edition) and the KnowItAll Mass Spectral Library, with exact mass 312.302831 g/mol and two MS (GC) spectra available [1]. This library inclusion enables direct spectral matching for compound confirmation without requiring custom reference standard synthesis.

Gas chromatography-mass spectrometry Spectral library Analytical method validation

Mild Non-Aqueous Saponification of Sterically Hindered tert-Butyl Esters

Sterically hindered carboxylic acid esters, traditionally considered highly resistant to saponification, can be rapidly and efficiently cleaved using NaOH in a non-aqueous MeOH/CH₂Cl₂ (1:9) solvent system at room temperature . This protocol was extended successfully to tosylate and N-tosyl hydrolysis, demonstrating broad applicability to hindered ester classes including tert-butyl esters .

Ester hydrolysis Saponification methodology Sterically hindered esters

Tert-Butyl Hexadecanoate: Recommended Procurement-Driven Application Scenarios


Protected Palmitic Acid Building Block for Multi-Step Organic Synthesis

In syntheses requiring orthogonal protection of carboxylic acid moieties, tert-butyl hexadecanoate serves as a masked palmitic acid equivalent. The tert-butyl ester withstands basic and nucleophilic conditions that would cleave methyl or ethyl esters, while undergoing selective acid-catalyzed AAL1 hydrolysis when deprotection is desired [1]. With catalytic deprotection yields up to 95% achievable under mild conditions using magic blue/triethylsilane [2], the compound enables palmitoyl group installation in complex molecules—including PROTAC linkers, peptide conjugates, and glycolipids—without side-reactions at sensitive functional groups. Users should procure the highest available purity grade (≥97%, verified by GC or NMR) to minimize impurities that could interfere with coupling efficiency or introduce off-target adducts [3].

Analytical Reference Standard for GC-MS Lipidomics and Metabolomics

Tert-butyl hexadecanoate functions as a calibration standard or internal standard in GC-MS workflows for fatty acid quantification. The compound possesses exact mass 312.302831 g/mol and validated MS spectra in the Wiley Registry and KnowItAll libraries, enabling direct spectral library matching for confident compound identification [1]. Its GC-amenability and distinct tert-butyl fragmentation pattern differentiate it from co-eluting methyl or ethyl esters, facilitating unambiguous peak assignment in complex lipid extracts. For quantitative internal standard applications, the compound's chemical similarity to C16:0-containing lipids ensures comparable extraction recovery and ionization efficiency, while its synthetic origin (non-endogenous) prevents interference with biological palmitate pools. Procurement should specify lot-specific certificate of analysis including GC purity ≥97% and exact mass confirmation [2].

Model Substrate for Sterically-Hindered Esterase/Lipase Screening

In biocatalyst discovery and enzyme engineering programs targeting bulky ester substrates, tert-butyl hexadecanoate serves as a model substrate for screening lipases and esterases with activity toward sterically hindered esters. Evidence demonstrates that commercial lipases exhibit approximately 100-fold lower activity toward t-butyl esters compared to specialized bacterial lipases from Burkholderia sp. YY62 [1]. Researchers evaluating enzyme libraries for novel biocatalysts or developing enzymatic deprotection strategies should use tert-butyl hexadecanoate as a representative C16 t-butyl ester substrate to assess enzyme preference for bulky alcohol moieties. The compound's commercial availability with defined purity ensures reproducible screening results across laboratories and between production batches.

Oxidatively Stable Ester Component in Specialty Lubricants and Dielectric Fluids

For industrial formulations requiring enhanced oxidative stability—such as high-temperature lubricants, transformer dielectric fluids, or biodiesel additives—tert-butyl hexadecanoate offers potential advantages over linear alkyl palmitates. Comparative testing of methyl, ethyl, and isopropyl palmitates under ASTM D 6871 specifications revealed that peroxide value (oxidation stability indicator) correlates with alkyl group branching, with the branched isopropyl ester exhibiting superior stability to linear methyl and ethyl variants [1]. Extending this structure-stability relationship, the tert-butyl ester, with its fully substituted tertiary carbon, is anticipated to provide further enhanced resistance to thermal oxidation and radical-initiated degradation. Procurement for these applications should request additional stability data (peroxide value, acid number) or consider custom synthesis with specified purity thresholds to ensure batch-to-batch consistency in oxidative performance.

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